2-(Hept-1-yn-1-yl)-1,3,5-trimethylbenzene
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Overview
Description
2-(Hept-1-yn-1-yl)-1,3,5-trimethylbenzene is an organic compound characterized by a benzene ring substituted with a heptynyl group and three methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hept-1-yn-1-yl)-1,3,5-trimethylbenzene typically involves the alkylation of 1,3,5-trimethylbenzene with a heptynyl halide under basic conditions. A common method includes the use of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the benzene ring, followed by the addition of the heptynyl halide . The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as distillation or chromatography are employed to isolate the desired product from by-products and unreacted starting materials .
Chemical Reactions Analysis
Types of Reactions
2-(Hept-1-yn-1-yl)-1,3,5-trimethylbenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon can reduce the triple bond to form alkanes.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Hydrogen gas in the presence of palladium on carbon at room temperature and atmospheric pressure.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkanes.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-(Hept-1-yn-1-yl)-1,3,5-trimethylbenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Hept-1-yn-1-yl)-1,3,5-trimethylbenzene involves its interaction with various molecular targets. The compound can act as an electrophile in substitution reactions, where it reacts with nucleophiles to form new bonds. Additionally, its alkyne group can participate in cycloaddition reactions, forming cyclic structures with other reactants .
Comparison with Similar Compounds
Similar Compounds
- 1-(Hept-1-yn-1-yl)-2-benzyl-1,2,3,4-tetrahydroisoquinoline
- 2-(Hept-1-yn-1-yl)nicotinonitrile
- 3-(Hept-1-yn-1-yl)oxazolidin-2-one
Uniqueness
2-(Hept-1-yn-1-yl)-1,3,5-trimethylbenzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties and reactivity. The presence of the heptynyl group also allows for diverse chemical transformations, making it a versatile compound in synthetic chemistry .
Properties
Molecular Formula |
C16H22 |
---|---|
Molecular Weight |
214.35 g/mol |
IUPAC Name |
2-hept-1-ynyl-1,3,5-trimethylbenzene |
InChI |
InChI=1S/C16H22/c1-5-6-7-8-9-10-16-14(3)11-13(2)12-15(16)4/h11-12H,5-8H2,1-4H3 |
InChI Key |
SVHANOXXOZALPM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC#CC1=C(C=C(C=C1C)C)C |
Origin of Product |
United States |
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